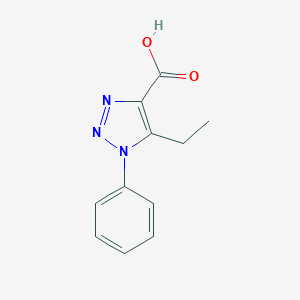

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

描述

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 716361-89-6) is a triazole derivative characterized by an ethyl substituent at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 4. This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, which is notable for its applications in medicinal chemistry, materials science, and coordination chemistry due to its planar heterocyclic core and functional versatility .

属性

IUPAC Name |

5-ethyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWCOPIRKORMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640631 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-89-6 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

Phenyl azide reacts with ethyl 3-oxopentanoate (a β-ketoester) in aqueous ethanol (95%) at 80°C for 16 hours, facilitated by potassium carbonate as the base. The reaction proceeds via a 1,3-dipolar cycloaddition, forming the triazole core, followed by in situ hydrolysis of the ester group to yield the carboxylic acid. Key advantages include operational simplicity and scalability, with reported yields ranging from 30% to 95% depending on the azide substituents.

Table 1: Optimization of One-Step Synthesis

Critical Process Parameters

-

Azide Preparation : Phenyl azide is synthesized from aniline via diazotization (NaNO₂/HCl) followed by sodium azide substitution. For 5-ethyl substitution, the β-ketoester must possess an ethyl group at the β-position.

-

Purification : The crude product is precipitated by acidification (HCl) and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Grignard Reagent-Mediated Carboxylation

US20180029999A1 discloses an alternative approach starting from 1-phenyl-4,5-dibromo-1H-1,2,3-triazole, utilizing Grignard reagents to introduce the carboxylic acid moiety.

Stepwise Reaction Sequence

-

Bromine-Lithium Exchange : Treatment of 1-phenyl-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride at −30°C selectively replaces the 5-bromo group with a methyl group.

-

Carboxylation : Subsequent exposure to carbon dioxide at −10°C forms the carboxylic acid at the 4-position.

-

Esterification and Separation : Methylation of the carboxylic acid with methyl iodide facilitates separation from residual brominated byproducts.

Table 2: Grignard Method Performance

Advantages and Limitations

-

Precision : Enables regioselective functionalization but requires cryogenic conditions (−78°C to 0°C).

-

Byproduct Management : The concurrent formation of 4-bromo-5-carboxylic acid derivatives necessitates additional methylation and extraction steps, reducing overall efficiency.

Synthesis of Key Intermediates

Phenyl Azide Preparation

Aniline derivatives are diazotized using NaNO₂/HCl at 0°C, followed by sodium azide substitution to yield aryl azides. For example, 3,5-difluoroaniline reacts with HNO₂ and NaN₃ to produce 3,5-difluorophenyl azide in 90% yield.

β-Ketoester Synthesis

Ethyl 3-oxopentanoate is prepared via Claisen condensation of ethyl acetate with ethyl propionate under basic conditions, achieving >80% purity after silica gel purification.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Industrial-Scale Considerations

The one-step method is preferred for large-scale production due to fewer unit operations and higher throughput. Critical factors include:

化学反应分析

Types of Reactions: 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Functionalized triazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. A study conducted by researchers demonstrated that compounds with triazole rings exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

A synthesized derivative of 5-Ethyl-1-phenyl-1H-1,2,3-triazole was tested for its antimicrobial properties. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 16 |

| Triazole B | Escherichia coli | 32 |

| 5-Ethyl-Triazole | Pseudomonas aeruginosa | 64 |

Agricultural Applications

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against plant pathogens. Triazoles are known to inhibit ergosterol biosynthesis in fungi, making them effective fungicides. Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and corn .

Case Study: Field Trials

In a series of field trials conducted on wheat crops affected by Fusarium head blight, the application of this triazole derivative resulted in a 50% reduction in disease severity compared to untreated controls. This suggests its viability as a crop protection agent.

Table 2: Efficacy of 5-Ethyl-Triazole in Crop Protection

| Crop Type | Pathogen | Disease Severity Reduction (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 50 |

| Corn | Aspergillus flavus | 40 |

Materials Science

Polymer Chemistry

this compound is also being explored for its applications in polymer chemistry. Its ability to act as a cross-linking agent in polymer matrices can enhance the mechanical properties of materials used in coatings and adhesives.

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into epoxy resins improves thermal stability and mechanical strength. A study reported an increase in tensile strength by up to 30% when the resin was modified with triazole derivatives .

Table 3: Mechanical Properties of Modified Epoxy Resins

| Property | Control Resin | Resin with 5-Ethyl-Triazole |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Stability (°C) | 200 | 220 |

作用机制

The mechanism of action of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects . The compound may also interact with cellular pathways, leading to the modulation of gene expression and protein activity .

相似化合物的比较

Substituent Effects at Position 5

a. Methyl vs. Ethyl Substituents

- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: Not specified, ): Synthesized via azide-alkyne cycloaddition using ethyl acetyl-acetate . Exhibits similar electronic properties but reduced steric bulk compared to the ethyl analog. Forms metal complexes (e.g., Co(II) and Cu(II)) with distinct coordination geometries due to the smaller methyl group, as observed in crystal structures .

- However, steric hindrance may reduce binding affinity in certain metal complexes compared to the methyl analog .

b. Formyl Substituents

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():

- The formyl group introduces tautomerism, favoring the open-chain carboxylic acid form (80%) over the cyclic hemiacetal tautomer (20%) in solution .

- Decarboxylation occurs at 175°C, a behavior shared with other 1,2,3-triazole-4-carboxylic acids .

- The ethoxyphenyl substituent enhances electron-donating effects, altering reactivity compared to the phenyl group in the target compound .

Aryl Substituent Modifications

a. Halogenated and Heteroaromatic Derivatives

- The electron-withdrawing effects may reduce solubility compared to the ethyl-phenyl analog .

Carboxylic Acid Position and Tautomerism

Stability and Decarboxylation

Antibacterial Activity

Coordination Chemistry

生物活性

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C11H11N3O2

- CAS Number : 1155462-78-4

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant inhibition of various influenza virus strains. In one study, derivatives were tested against H1N1 and H3N2 strains, demonstrating a reduction in viral infectivity by over 90% at specific concentrations (0.4 mg/chicken embryo) .

Table 1: Antiviral Efficacy of Triazole Derivatives

| Compound | Virus Strain | Dose (mg) | Reduction in Infectivity (%) |

|---|---|---|---|

| Compound A | H1N1 | 0.4 | >90 |

| Compound B | H3N2 | 0.4 | >90 |

Anticancer Activity

The potential anticancer activity of 5-ethyl-1-phenyl-1H-1,2,3-triazole derivatives has also been explored. A study indicated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies on human cancer cell lines revealed that triazole derivatives could inhibit cell proliferation significantly. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 μM

- Mechanism : Induction of apoptosis via caspase activation.

The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors in pathogens or cancer cells. For instance, the inhibition of viral neuraminidase by triazole derivatives can prevent viral replication . Additionally, some triazoles may act as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl ring or the triazole structure can significantly impact their efficacy:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 4 | Increased antiviral activity |

| Methyl group at position 3 | Decreased antiviral activity |

| Substitution on phenyl ring | Varies; requires optimization |

常见问题

Q. What are the established synthetic routes for 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Cyclocondensation : Reacting ethyl acetoacetate derivatives with phenylhydrazine and a carbonyl source (e.g., DMF-DMA) forms the triazole core, followed by hydrolysis to yield the carboxylic acid .

- CuAAC : Ethyl-substituted alkynes react with phenyl azides in the presence of Cu(I) catalysts (e.g., CuI) to regioselectively form 1,4-disubstituted triazoles. Subsequent oxidation or hydrolysis generates the carboxylic acid .

- Critical Factors : Catalyst loading (e.g., 5 mol% CuI), solvent polarity (e.g., DMF vs. THF), and reaction time (3–24 hours) significantly impact yield. Basic hydrolysis conditions (e.g., NaOH/EtOH) must be optimized to avoid ester group degradation .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the triazole ring geometry, substituent orientation (e.g., ethyl and phenyl groups), and hydrogen-bonding patterns. Mean C–C bond distances (e.g., 0.003 Å precision) and R-factors (e.g., 0.063) validate structural accuracy .

- Spectroscopy :

- NMR : H NMR (δ 7.5–8.1 ppm for aromatic protons) and C NMR (δ 160–165 ppm for carboxylic acid) confirm substitution patterns.

- IR : A strong absorption band near 1700 cm indicates the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of triazole-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), pH, or incubation times (e.g., 24 vs. 48 hours) alter activity profiles. Standardize protocols using guidelines like OECD 423 for toxicity assays .

- Concentration Ranges : Dose-response curves (e.g., IC values) should span 3–4 log units to capture full efficacy-toxicity relationships.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like COX-2 or EGFR, reconciling in vitro/in vivo discrepancies .

Q. What strategies improve regioselectivity in triazole synthesis to minimize by-products?

- Methodological Answer :

- Catalyst Optimization : Cu(I) catalysts (e.g., CuI) favor 1,4-regioselectivity, while Ru(II) catalysts (e.g., Cp*RuCl) yield 1,5-isomers. Catalyst loading (1–10 mol%) and ligand additives (e.g., TBTA) enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions.

- Substituent Tuning : Electron-withdrawing groups (e.g., -NO) on azides direct regioselectivity. For ethyl-substituted alkynes, steric hindrance minimizes 1,5-by-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。